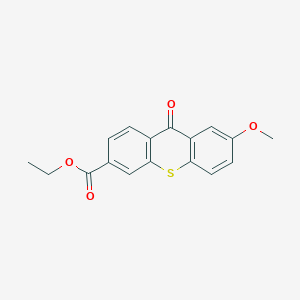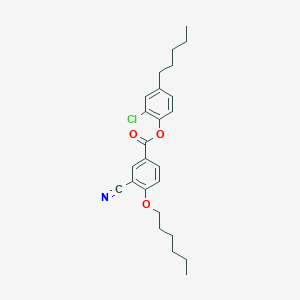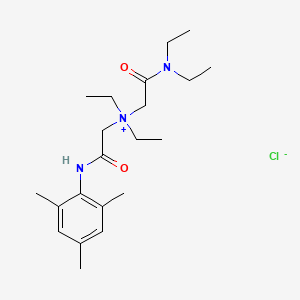![molecular formula C7H10 B14435201 5,5-Dimethylbicyclo[2.1.0]pent-2-ene CAS No. 74503-34-7](/img/structure/B14435201.png)
5,5-Dimethylbicyclo[2.1.0]pent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylbicyclo[2.1.0]pent-2-ene: is an organic compound with the molecular formula C7H10 and a molecular weight of 94.1543 g/mol It is characterized by a bicyclic structure containing a three-membered ring fused to a four-membered ring, with two methyl groups attached to the five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylbicyclo[2.1.0]pent-2-ene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,1-dimethylcyclopropane with a suitable reagent can lead to the formation of the desired bicyclic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of laboratory methods. This typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistent yield and quality.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the compound’s structural features make it a potential candidate for the development of novel pharmaceuticals and biologically active molecules.
Industry: In industrial settings, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethylbicyclo[2.1.0]pent-2-ene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with specific molecular targets, leading to the desired chemical or biological effects .
Comparación Con Compuestos Similares
Bicyclo[2.1.0]pentane: Another bicyclic compound with a similar structure but without the methyl groups.
Cyclopropane derivatives: Compounds containing cyclopropane rings with various substituents.
Uniqueness: 5,5-Dimethylbicyclo[2.1.0]pent-2-ene is unique due to the presence of two methyl groups on the five-membered ring, which can influence its reactivity and stability. This structural feature distinguishes it from other bicyclic compounds and cyclopropane derivatives .
Propiedades
Número CAS |
74503-34-7 |
|---|---|
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
5,5-dimethylbicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C7H10/c1-7(2)5-3-4-6(5)7/h3-6H,1-2H3 |
Clave InChI |
HEINDVMVDRYAJA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


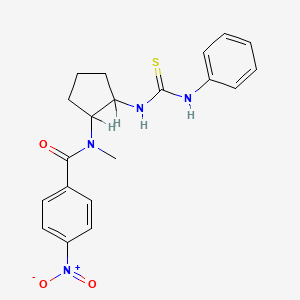
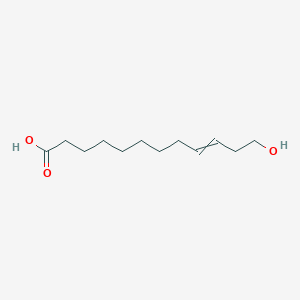

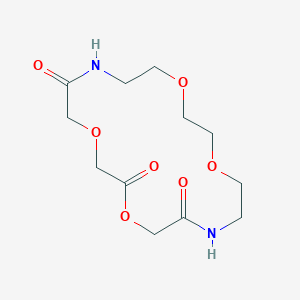
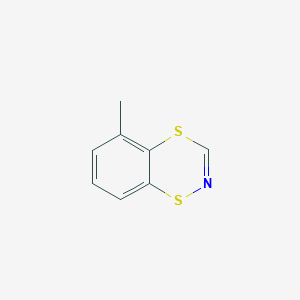
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
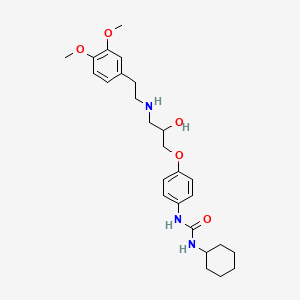
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)
